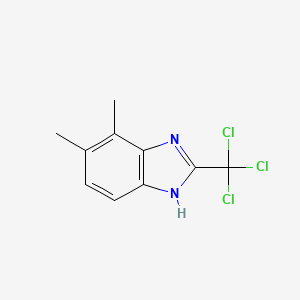![molecular formula C23H20F2N2O B14207188 N-[Bis(4-fluorophenyl)methyl]-2-(1,3-dihydro-2H-isoindol-2-yl)acetamide CAS No. 827308-93-0](/img/structure/B14207188.png)
N-[Bis(4-fluorophenyl)methyl]-2-(1,3-dihydro-2H-isoindol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[Bis(4-fluorophenyl)methyl]-2-(1,3-dihydro-2H-isoindol-2-yl)acetamide is a compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the isoindoline moiety in the structure contributes to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[Bis(4-fluorophenyl)methyl]-2-(1,3-dihydro-2H-isoindol-2-yl)acetamide typically involves the reaction of 4-fluorobenzyl chloride with isoindoline-2-acetic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
化学反应分析
Types of Reactions
N-[Bis(4-fluorophenyl)methyl]-2-(1,3-dihydro-2H-isoindol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
N-[Bis(4-fluorophenyl)methyl]-2-(1,3-dihydro-2H-isoindol-2-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of N-[Bis(4-fluorophenyl)methyl]-2-(1,3-dihydro-2H-isoindol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
相似化合物的比较
Similar Compounds
- N-[Bis(4-chlorophenyl)methyl]-2-(1,3-dihydro-2H-isoindol-2-yl)acetamide
- N-[Bis(4-bromophenyl)methyl]-2-(1,3-dihydro-2H-isoindol-2-yl)acetamide
- N-[Bis(4-methylphenyl)methyl]-2-(1,3-dihydro-2H-isoindol-2-yl)acetamide
Uniqueness
N-[Bis(4-fluorophenyl)methyl]-2-(1,3-dihydro-2H-isoindol-2-yl)acetamide is unique due to the presence of fluorine atoms in its structure. Fluorine atoms can significantly influence the compound’s chemical and biological properties, such as increasing its metabolic stability, enhancing its binding affinity to targets, and improving its overall pharmacokinetic profile. This makes it a valuable compound for further research and development in various fields.
属性
CAS 编号 |
827308-93-0 |
|---|---|
分子式 |
C23H20F2N2O |
分子量 |
378.4 g/mol |
IUPAC 名称 |
N-[bis(4-fluorophenyl)methyl]-2-(1,3-dihydroisoindol-2-yl)acetamide |
InChI |
InChI=1S/C23H20F2N2O/c24-20-9-5-16(6-10-20)23(17-7-11-21(25)12-8-17)26-22(28)15-27-13-18-3-1-2-4-19(18)14-27/h1-12,23H,13-15H2,(H,26,28) |
InChI 键 |
NTAUBWQDOBNPEC-UHFFFAOYSA-N |
规范 SMILES |
C1C2=CC=CC=C2CN1CC(=O)NC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


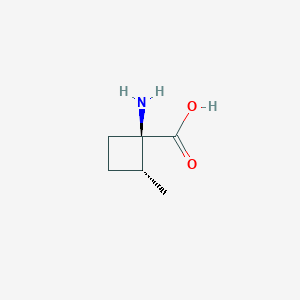
![Methyl 2-[(oct-1-en-1-yl)sulfanyl]benzoate](/img/structure/B14207107.png)
![1-[(2-Hexyldecanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14207112.png)
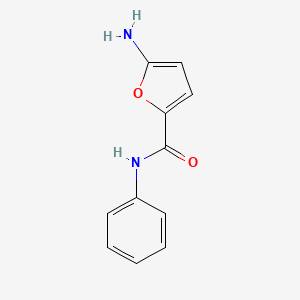
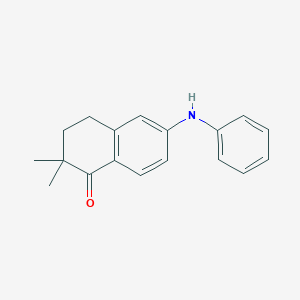

![4-[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline](/img/structure/B14207133.png)
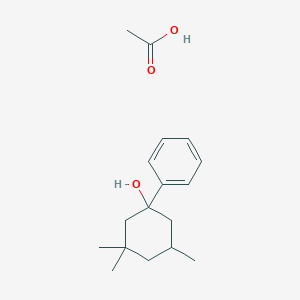
![10-Chloro-6H-pyrido[1,2-A]quinolin-6-one](/img/structure/B14207137.png)
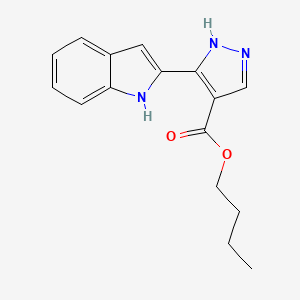


![[5-(2-Hydroxyethoxy)-5-oxopentyl]phosphonic acid](/img/structure/B14207178.png)
